N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate

Description

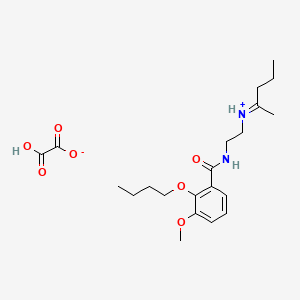

N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate is a benzamide derivative featuring a pentylideneaminoethyl side chain, a butoxy substituent at the 2-position, and a methoxy group at the 3-position of the benzamide core. The oxalate salt form enhances its solubility and stability, making it pharmaceutically relevant.

Properties

CAS No. |

63887-08-1 |

|---|---|

Molecular Formula |

C21H32N2O7 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

2-[(2-butoxy-3-methoxybenzoyl)amino]ethyl-pentan-2-ylideneazanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C19H30N2O3.C2H2O4/c1-5-7-14-24-18-16(10-8-11-17(18)23-4)19(22)21-13-12-20-15(3)9-6-2;3-1(4)2(5)6/h8,10-11H,5-7,9,12-14H2,1-4H3,(H,21,22);(H,3,4)(H,5,6) |

InChI Key |

CKHYRHIDMKNIGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=CC=C1OC)C(=O)NCC[NH+]=C(C)CCC.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the Benzamide Core: The initial step involves the reaction of 2-butoxy-3-methoxybenzoic acid with an appropriate amine to form the benzamide core.

Introduction of the Pentylideneaminoethyl Group:

Formation of the Oxalate Salt: Finally, the compound is converted into its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Purification: Employing techniques such as crystallization and chromatography for purification.

Quality Control: Implementing rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as:

Oxides: Resulting from oxidation.

Amines and Alcohols: From reduction.

Substituted Aromatics: From substitution reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promise as anticancer agents. For instance, studies on related benzamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study investigated the effects of benzamide derivatives on MCF-7 (breast cancer) and HEPG2 (liver cancer) cell lines, reporting IC50 values indicative of potent anticancer activity. The structure-activity relationship (SAR) suggested that specific substitutions enhance efficacy against these cell lines.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A comparative analysis revealed that derivatives with methoxy groups exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

α-Glucosidase Inhibition

The compound may function as an α-glucosidase inhibitor, which is crucial for managing diabetes by slowing carbohydrate absorption.

- Research Findings : Studies have shown that certain benzamide derivatives effectively inhibit α-glucosidase, leading to reduced postprandial blood glucose levels in diabetic models.

Acetylcholinesterase Inhibition

Inhibitors of acetylcholinesterase are important in the treatment of Alzheimer's disease. Compounds similar to N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate have been tested for this property.

- Research Findings : Preliminary studies indicate promising results in inhibiting acetylcholinesterase, suggesting potential neuroprotective effects.

Structural Insights and Activity Relationships

The structural characteristics of this compound play a critical role in its biological activity. Key observations include:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Groups | Enhance solubility and bioavailability |

| Amide Linkage | Critical for binding to target enzymes |

| Alkyl Chain Length | Influences membrane permeability |

Mechanism of Action

The mechanism by which N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate exerts its effects involves:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways: Modulating signaling pathways involved in inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs for comparison :

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a 3-methylbenzamide core with a hydroxy-dimethylethyl side chain.

- Rapamycin (Rapa) derivatives (): Macrocyclic compounds with complex substitution patterns analyzed via NMR.

- Generic benzamide derivatives: Includes compounds with varying alkoxy/alkylamino substituents.

| Property | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Rapa Derivatives |

|---|---|---|---|

| Core Structure | Benzamide | Benzamide | Macrolide |

| Key Substituents | 2-Butoxy, 3-methoxy, pentylideneaminoethyl | 3-Methyl, hydroxy-dimethylethyl | Variable (e.g., methoxy, keto groups) |

| Solubility Enhancer | Oxalate salt | Hydroxy group | Lactone ring |

| Functional Groups for Reactivity | Schiff base-like side chain | N,O-bidentate directing group | Hemiketal, conjugated diene |

The target compound’s pentylideneaminoethyl group contrasts with the hydroxy-dimethylethyl group in ’s analog, reducing hydrogen-bonding capacity but increasing lipophilicity. The 2-butoxy-3-methoxy substitution on the benzamide core may sterically hinder electrophilic aromatic substitution compared to 3-methyl analogs .

Spectroscopic Comparison (NMR Profiling)

As demonstrated in , NMR chemical shift comparisons (e.g., δH and δC values) can localize structural differences. For example:

- Regions A (positions 39–44) and B (positions 29–36) in Rapa derivatives show chemical shift variations when substituents are modified, reflecting altered electronic environments .

- In the target compound, the 2-butoxy group would likely perturb chemical shifts in aromatic protons (e.g., δH 6.8–7.5 ppm) compared to 3-methylbenzamide analogs (δH ~7.2–7.4 ppm for meta-methyl protons) .

- The pentylideneaminoethyl side chain may introduce distinct shifts in the δH 1.5–3.5 ppm range (alkyl protons) and δC 150–160 ppm (imine carbons), absent in hydroxy-dimethylethyl analogs .

Computational Similarity Assessment

highlights two primary methods for structural comparison:

Bit-vector/fingerprint methods : Efficient for database screening but lack resolution for subtle differences (e.g., distinguishing butoxy vs. methoxy groups).

Graph-theoretical methods : Accurately map topology and substituent placement but face NP-hard complexity for large molecules .

For the target compound, graph-based comparisons would better capture the pentylideneaminoethyl side chain’s conjugation and oxalate counterion effects, whereas fingerprint methods might group it with simpler benzamides lacking these features .

Pharmacological and Reactivity Profiles

- Bioavailability : The oxalate salt improves aqueous solubility over neutral analogs, while the butoxy group increases logP (~2.5–3.5 estimated) compared to hydroxy-dimethylethyl derivatives (logP ~1.8–2.2) .

- Stability : The Schiff base moiety in the target compound may hydrolyze under acidic conditions, whereas ’s hydroxy-dimethyl analog is more stable due to its saturated side chain .

Biological Activity

N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate, also known by its CAS number 63887-08-1, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 424.49 g/mol

- CAS Number : 63887-08-1

Structure

The compound features a benzamide structure with butoxy and methoxy substituents, which may contribute to its biological activity. The oxalate moiety is significant for its potential interactions in biological systems.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

- Mechanism of Action : The compound may scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) . This action helps protect cells from oxidative damage.

Inhibition of Calcium Oxalate Formation

One of the notable biological activities of this compound is its potential to inhibit the formation of calcium oxalate (CaOx) crystals, which are associated with kidney stone formation.

- Case Studies :

- A study demonstrated that polysaccharides with similar structures could inhibit the growth and aggregation of CaOx crystals by regulating their nucleation pathways . This suggests that this compound might possess similar properties.

- The compound's ability to alter the morphology of CaOx crystals can lead to less harmful forms, potentially reducing the risk of stone formation .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.